alpha-Myrcene

Description

Structure

3D Structure

Properties

CAS No. |

1686-30-2 |

|---|---|

Molecular Formula |

C10H16 |

Molecular Weight |

136.23 g/mol |

IUPAC Name |

2-methyl-6-methylideneocta-1,7-diene |

InChI |

InChI=1S/C10H16/c1-5-10(4)8-6-7-9(2)3/h5H,1-2,4,6-8H2,3H3 |

InChI Key |

VYBREYKSZAROCT-UHFFFAOYSA-N |

SMILES |

CC(=C)CCCC(=C)C=C |

Canonical SMILES |

CC(=C)CCCC(=C)C=C |

Synonyms |

2-methyl-6-methylene-1,7-octadiene alpha-myrcene beta-myrcene |

Origin of Product |

United States |

Foundational & Exploratory

The Genesis of a Signature Scent: An In-depth Technical Guide to α-Myrcene Biosynthesis in Pinus peuce

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biosynthetic pathway of α-myrcene, a significant acyclic monoterpene, in the Balkan pine, Pinus peuce. While research specifically dissecting the genetic and enzymatic machinery in P. peuce is nascent, this document synthesizes current knowledge from closely related Pinus species to present a robust, inferred pathway. We delve into the upstream metabolic route, the key enzymatic transformations, and the genetic underpinnings of α-myrcene production. Furthermore, this guide presents a compilation of quantitative data on myrcene (B1677589) abundance in P. peuce and furnishes detailed experimental protocols for the extraction, identification, and quantification of monoterpenes, alongside methodologies for investigating the genetic basis of their synthesis. This resource is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical tools to further explore and harness the therapeutic potential of α-myrcene from this unique pine species.

Introduction

Pinus peuce Griseb., commonly known as the Macedonian or Balkan pine, is a tertiary relict species endemic to the mountainous regions of the Balkan Peninsula. This species is of significant ecological and economic interest, not least for its production of a complex mixture of volatile organic compounds, primarily terpenes, which constitute its essential oil. Among these, α-myrcene (7-methyl-3-methylene-1,6-octadiene) is a key acyclic monoterpene hydrocarbon that contributes to the characteristic aroma of the pine and plays a crucial role in its defense mechanisms against herbivores and pathogens.

Beyond its ecological significance, α-myrcene has garnered considerable attention in the pharmaceutical and wellness industries for its diverse pharmacological properties, including analgesic, anti-inflammatory, sedative, and muscle-relaxant effects. Understanding the biosynthesis of α-myrcene in Pinus peuce is therefore a critical step towards optimizing its production, whether through selective breeding programs or metabolic engineering approaches, for therapeutic applications.

This guide will illuminate the multi-step enzymatic process that begins with fundamental carbon precursors and culminates in the synthesis of α-myrcene, providing a detailed roadmap for future research and development.

The α-Myrcene Biosynthesis Pathway

The synthesis of α-myrcene in Pinus peuce, as in other conifers, is a specialized branch of the broader isoprenoid metabolism. The entire process is compartmentalized, with the initial steps occurring in the plastids.

The Methylerythritol 4-Phosphate (MEP) Pathway: Crafting the Isoprene Building Blocks

The journey to α-myrcene begins with the Methylerythritol 4-Phosphate (MEP) pathway , which is responsible for producing the five-carbon (C5) isoprenoid precursors, isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). This pathway utilizes primary metabolites from photosynthesis, namely pyruvate (B1213749) and glyceraldehyde-3-phosphate, as its initial substrates. A series of enzymatic reactions, outlined below, leads to the formation of IPP and DMAPP.

-

1-deoxy-D-xylulose-5-phosphate synthase (DXS) catalyzes the condensation of pyruvate and glyceraldehyde-3-phosphate to form 1-deoxy-D-xylulose-5-phosphate (DXP).

-

1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR) converts DXP to 2-C-methyl-D-erythritol 4-phosphate (MEP).

-

A cascade of further enzymatic steps involving MEP cytidylyltransferase (MCT) , CDP-ME kinase (CMK) , MECP synthase (MCS) , and HMBPP synthase (HDS) ultimately yields (E)-4-hydroxy-3-methyl-but-2-enyl diphosphate (HMBPP).

-

Finally, HMBPP reductase (HDR) converts HMBPP into a mixture of IPP and DMAPP.

Formation of the Monoterpene Precursor: Geranyl Diphosphate (GPP)

The C10 precursor for all monoterpenes, geranyl diphosphate (GPP), is formed through the head-to-tail condensation of one molecule of DMAPP and one molecule of IPP. This reaction is catalyzed by geranyl diphosphate synthase (GPPS) . GPPS is a key enzyme that channels the flux of C5 units from the MEP pathway specifically towards monoterpene biosynthesis.

The Final Step: Myrcene Synthase Activity

The final and decisive step in α-myrcene biosynthesis is the conversion of GPP into α-myrcene. This is accomplished by a member of the large family of terpene synthase (TPS) enzymes, specifically a monoterpene synthase (MTPS) . While a dedicated myrcene synthase has been identified in other plant species, in many pines, a single MTPS enzyme can produce multiple products from the same GPP substrate. Therefore, it is highly probable that in Pinus peuce, an MTPS enzyme, which can be referred to as a putative myrcene synthase , catalyzes the isomerization of GPP to a geranyl cation, followed by a proton loss to yield the acyclic α-myrcene. It is plausible that this enzyme also produces other monoterpenes, such as α-pinene and β-pinene, as byproducts.

Quantitative Data on α-Myrcene in Pinus peuce

The concentration of α-myrcene in the essential oil of Pinus peuce can vary depending on the geographical location of the population, genetic factors, and the specific part of the plant analyzed (e.g., needles, twigs). The following table summarizes the quantitative data on α-myrcene content from various studies.

| Geographical Origin | Plant Part | α-Myrcene Content (%) | Reference |

| Montenegro & Serbia | Needles | 1.0 | [1][2] |

| Mt. Ošljak & Mt. Pelister | Needles | 0.9 | [3] |

Experimental Protocols

This section provides detailed methodologies for the key experiments required to study the α-myrcene biosynthesis pathway in Pinus peuce.

Analysis of α-Myrcene and Other Volatiles

4.1.1. Sample Collection and Preparation

-

Collect fresh needles from healthy Pinus peuce trees.

-

Immediately freeze the collected material in liquid nitrogen to quench metabolic activity.

-

Store the samples at -80°C until further analysis.

-

For analysis, grind the frozen needles into a fine powder under liquid nitrogen using a mortar and pestle.

4.1.2. Headspace Solid-Phase Microextraction (HS-SPME)

-

Weigh a precise amount (e.g., 100 mg) of the powdered needle tissue into a 20 mL headspace vial.

-

Seal the vial with a magnetic screw cap fitted with a PTFE/silicone septum.

-

Place the vial in a heating block or water bath set to a specific temperature (e.g., 60°C) for a pre-incubation period (e.g., 15 minutes) to allow the volatiles to equilibrate in the headspace.

-

Introduce a conditioned SPME fiber (e.g., 100 µm polydimethylsiloxane (B3030410) (PDMS) or 50/30 µm divinylbenzene/carboxen/PDMS (DVB/CAR/PDMS)) into the headspace of the vial.

-

Expose the fiber to the headspace for a defined extraction time (e.g., 30 minutes) at the same temperature.

-

After extraction, retract the fiber and immediately introduce it into the gas chromatograph injector for thermal desorption.

4.1.3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

-

Injector: Set to splitless mode at a temperature of 250°C. The desorption time for the SPME fiber should be around 2-5 minutes.

-

Carrier Gas: Use helium at a constant flow rate of 1.0 mL/min.

-

Column: Employ a non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Oven Temperature Program:

-

Initial temperature: 40°C, hold for 2 minutes.

-

Ramp 1: Increase to 150°C at a rate of 5°C/min.

-

Ramp 2: Increase to 250°C at a rate of 15°C/min.

-

Final hold: 250°C for 5 minutes.

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Ion Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Mass Scan Range: m/z 40-400.

-

-

Identification and Quantification: Identify α-myrcene and other compounds by comparing their mass spectra with those in a spectral library (e.g., NIST, Wiley) and by comparing their retention indices with those of authentic standards. For quantification, use an internal standard (e.g., n-nonane) and create a calibration curve with a pure α-myrcene standard.

Gene Expression Analysis of Putative Myrcene Synthase

4.2.1. RNA Isolation from Pine Needles

This protocol is adapted for the high content of polyphenols and polysaccharides in pine needles.

-

Grind 100-200 mg of frozen pine needle tissue to a fine powder in liquid nitrogen.

-

Add the powder to a pre-chilled tube containing 1 mL of a CTAB-based extraction buffer (2% CTAB, 2% PVP, 100 mM Tris-HCl pH 8.0, 25 mM EDTA, 2.0 M NaCl, 0.5 g/L spermidine, and 2% β-mercaptoethanol added just before use).

-

Vortex vigorously and incubate at 65°C for 15 minutes.

-

Add an equal volume of chloroform:isoamyl alcohol (24:1) and mix by inversion.

-

Centrifuge at 12,000 x g for 15 minutes at 4°C.

-

Transfer the upper aqueous phase to a new tube.

-

Add 0.25 volumes of 10 M LiCl and incubate overnight at 4°C to precipitate the RNA.

-

Centrifuge at 12,000 x g for 30 minutes at 4°C to pellet the RNA.

-

Wash the pellet with 70% ethanol, air-dry briefly, and resuspend in RNase-free water.

-

Treat the RNA with DNase I to remove any contaminating genomic DNA.

-

Assess RNA quality and quantity using a spectrophotometer (A260/280 and A260/230 ratios) and gel electrophoresis.

4.2.2. cDNA Synthesis

-

Use 1-2 µg of total RNA as a template for first-strand cDNA synthesis.

-

Employ a reverse transcriptase enzyme (e.g., SuperScript IV) with an oligo(dT) primer to synthesize cDNA from the poly(A) tails of mRNA.

-

Follow the manufacturer's protocol for the reverse transcription reaction.

4.2.3. Quantitative Real-Time PCR (qRT-PCR)

-

Design primers specific to the putative myrcene synthase gene(s) identified through homology searches with known pine MTPS sequences. Also, design primers for a stable reference gene (e.g., actin or ubiquitin) for normalization.

-

Prepare the qRT-PCR reaction mix containing:

-

SYBR Green Master Mix

-

Forward and reverse primers (final concentration of 10 µM each)

-

Diluted cDNA template

-

Nuclease-free water

-

-

Perform the qRT-PCR in a real-time thermal cycler with the following typical cycling conditions:

-

Initial denaturation: 95°C for 10 minutes.

-

40 cycles of:

-

Denaturation: 95°C for 15 seconds.

-

Annealing/Extension: 60°C for 1 minute.

-

-

-

Include a melt curve analysis at the end of the run to verify the specificity of the amplified product.

-

Analyze the data using the comparative Cq (ΔΔCq) method to determine the relative expression of the target gene.

Conclusion and Future Directions

The biosynthesis of α-myrcene in Pinus peuce is a finely tuned process rooted in the fundamental MEP pathway and culminating in the specific action of a monoterpene synthase. While the precise myrcene synthase in P. peuce awaits definitive characterization, the knowledge from related pine species provides a solid framework for its investigation. The protocols detailed in this guide offer a practical starting point for researchers to not only quantify α-myrcene and other terpenes but also to explore the genetic regulation of their production.

Future research should focus on the isolation and functional characterization of the specific MTPS gene(s) responsible for α-myrcene synthesis in P. peuce. This would involve transcriptomic studies to identify candidate genes and their subsequent expression in a heterologous system (e.g., E. coli or yeast) to confirm their enzymatic activity. A deeper understanding of the regulatory networks governing the expression of these genes, particularly in response to environmental stressors, will be pivotal for any future efforts in metabolic engineering or selective breeding aimed at enhancing the production of this valuable bioactive compound. Such endeavors hold the promise of unlocking the full therapeutic potential of Pinus peuce as a natural source of α-myrcene.

References

alpha-Myrcene chemical structure and IUPAC name

An In-Depth Technical Guide to α-Myrcene

For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the chemical properties of α-Myrcene, an acyclic monoterpene.

Chemical Identity

Alpha-Myrcene, a less common isomer of β-myrcene, is a naturally occurring olefinic hydrocarbon found in the essential oils of various plants.[1]

IUPAC Name: 2-Methyl-6-methylideneocta-1,7-diene[1][2]

Chemical Formula: C₁₀H₁₆[1][2][3][4]

Molecular Weight: 136.23 g/mol [2]

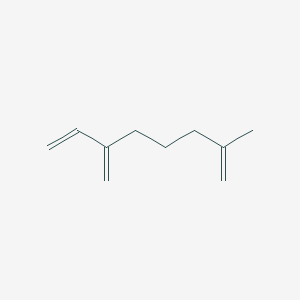

Chemical Structure

The structural formula of α-Myrcene is characterized by an eight-carbon chain with three double bonds.

Caption: 2D chemical structure of α-Myrcene.

Physicochemical Properties

A summary of the key physicochemical properties of α-Myrcene is provided below. This data is essential for understanding its behavior in various experimental and biological systems.

| Property | Value | Source |

| Molecular Weight | 136.234 g/mol | [3] |

| Canonical SMILES | C=CC(=C)CCCC(=C)C | [1] |

| InChI Key | VYBREYKSZAROCT-UHFFFAOYSA-N | [1] |

| CAS Number | 1686-30-2 | [1][3] |

Further Research and Applications

While β-myrcene is more common and widely studied, α-myrcene is also a subject of interest in phytochemistry and potential pharmacological applications. Further research is needed to fully elucidate its biological activities and mechanisms of action. This document will be updated with more in-depth data on experimental protocols and biological pathways as more information is gathered and analyzed.

References

The Pharmacological Landscape of α-Myrcene: A Technical Review for Drug Development

An in-depth exploration of the pharmacological properties, mechanisms of action, and experimental validation of the monoterpene α-Myrcene, tailored for researchers, scientists, and drug development professionals.

Introduction

Alpha-myrcene (β-myrcene) is a prevalent monoterpene found in a variety of plant species, notably in hops, cannabis, and lemongrass.[1][2][3] It is a significant contributor to the aroma and flavor profiles of these plants and is widely used as a food additive.[1][2] Beyond its organoleptic properties, α-myrcene has garnered substantial scientific interest for its diverse pharmacological activities. This technical guide provides a comprehensive review of the core pharmacological properties of α-myrcene, including its analgesic, anti-inflammatory, sedative, antioxidant, and anticancer effects. We present a detailed examination of its mechanisms of action, summarize key quantitative data from preclinical studies, and outline the experimental protocols used to elucidate these properties. Furthermore, this guide incorporates mandatory visualizations of signaling pathways and experimental workflows to facilitate a deeper understanding of the molecular and procedural underpinnings of α-myrcene's therapeutic potential.

Analgesic Properties

α-Myrcene has demonstrated significant pain-relieving effects in various preclinical models, indicating its potential as a therapeutic agent for pain management.[4] Its mechanisms of action are multifaceted, involving both central and peripheral pathways.[1][5]

Mechanisms of Analgesic Action

The analgesic effects of α-myrcene are believed to be mediated through several mechanisms:

-

Opioid System Modulation : Studies have shown that the antinociceptive effects of myrcene (B1677589) can be antagonized by naloxone, an opioid receptor antagonist.[1][5][6][7] This suggests that myrcene may act by stimulating the release of endogenous opioids.[1][5]

-

Adrenergic System Interaction : The analgesic action of myrcene is also reversed by yohimbine, an α2-adrenergic receptor antagonist, implying the involvement of the noradrenergic system.[1][6] It is proposed that myrcene's analgesic effect is mediated by the release of endogenous opioids through α2-adrenoreceptors.[1]

-

Cannabinoid Receptor Engagement : Evidence suggests that the endocannabinoid system is involved in myrcene's analgesic effects. The anti-allodynic effects of myrcene in a mouse model of neuropathic pain were inhibited by a cannabinoid receptor 1 (CB1) antagonist.[8][9] Interestingly, in vitro studies indicate that myrcene does not directly activate CB1 receptors, suggesting an indirect modulatory role.[8][9][10] Another study found that the anti-nociceptive effect of myrcene was blocked by either a CB1 or a CB2-receptor antagonist.[11]

-

TRPV1 Channel Interaction : α-Myrcene may also exert its analgesic effects through interaction with the transient receptor potential cation channel subfamily V member 1 (TRPV1), which is involved in peripheral nociception.[1][6]

-

Prostaglandin (B15479496) Synthesis Inhibition : The anti-inflammatory actions of myrcene, which contribute to its analgesic properties, are partly due to the inhibition of prostaglandin E2 (PGE-2).[1][12]

Quantitative Data: Analgesic Effects

| Experimental Model | Species | Myrcene Dose | Effect | Reference |

| Acetic Acid-Induced Writhing | Mouse | 10 mg/kg (i.p.) | Antinociception | [1] |

| Neuropathic Pain | Mouse | 1-200 mg/kg (i.p.) | Dose-dependent increase in mechanical nociceptive thresholds | [8][9] |

| Adjuvant Monoarthritis | Rat | 1 and 5 mg/kg (s.c.) | Reduced joint pain | [11][13] |

Experimental Protocol: Acetic Acid-Induced Writhing Test

This is a common in vivo model for screening peripheral analgesic activity.

-

Animals : Male Swiss mice are typically used.

-

Acclimatization : Animals are allowed to acclimatize to the laboratory environment before the experiment.

-

Drug Administration : Mice are pre-treated with α-myrcene at various doses (e.g., 10 mg/kg, intraperitoneally) or a vehicle control. A positive control group receiving a known analgesic (e.g., indomethacin) is also included.

-

Induction of Writhing : After a set period (e.g., 30 minutes) following drug administration, a 0.6% acetic acid solution (10 ml/kg) is injected intraperitoneally to induce abdominal constrictions (writhing).[4]

-

Observation : Immediately after the acetic acid injection, each mouse is placed in an individual observation chamber, and the number of writhes is counted for a defined period (e.g., 20-30 minutes).[4]

-

Data Analysis : The percentage of inhibition of writhing is calculated for each treated group compared to the control group.[4]

Anti-inflammatory Properties

α-Myrcene exhibits potent anti-inflammatory activity, which has been demonstrated in various in vitro and in vivo models.[1] This property is closely linked to its analgesic effects and involves the modulation of key inflammatory pathways.

Mechanisms of Anti-inflammatory Action

The anti-inflammatory effects of α-myrcene are attributed to its ability to:

-

Inhibit Pro-inflammatory Mediators : Myrcene has been shown to inhibit the production of nitric oxide and prostaglandin E-2 (PGE-2).[1]

-

Suppress Inflammatory Cell Migration : It can inhibit the migration of inflammatory cells such as leukocytes, neutrophils, and macrophages.[1]

-

Modulate Cytokine Production : Myrcene can significantly inhibit the production of pro-inflammatory cytokines like interferon-γ (IFN-γ) and interleukin-4 (IL-4).[1]

-

Regulate Signaling Pathways : Myrcene has been shown to downregulate the activation of nuclear factor-κB (NF-κB) and mitogen-activated protein kinases (MAPKs) such as ERK1/2, JNK, and p38, which are critical in the inflammatory response.[1][14][15] In human chondrocytes, myrcene decreased IL-1β-induced NF-κB and JNK activation.[1]

Quantitative Data: Anti-inflammatory Effects

| Experimental Model | Cell/Tissue Type | Myrcene Concentration | Effect | Reference |

| In vitro cartilage degradation | Human chondrocytes | 25–50 μg/mL | Anti-inflammatory and anti-catabolic effects | [1] |

| Lipopolysaccharide-induced pleurisy | Mouse | Not specified | Inhibition of inflammatory response and cell migration | [1] |

Experimental Protocol: Dextran Sodium Sulfate (DSS)-Induced Colitis in Mice

This is a widely used animal model for inflammatory bowel disease.

-

Animals : C57BL/6 mice are commonly used.

-

Induction of Colitis : Colitis is induced by administering 2-3% (w/v) DSS in the drinking water for 5-7 consecutive days.[4]

-

Treatment : α-Myrcene is administered daily via oral gavage at predetermined concentrations during the DSS treatment period.[4]

-

Monitoring : The severity of colitis is assessed daily by monitoring body weight loss, stool consistency, and the presence of blood in the stool, which are used to calculate the Disease Activity Index (DAI).[4]

-

Histological Analysis : At the end of the experiment, colon tissues are collected for histological examination to assess inflammation, ulceration, and tissue damage.

-

Molecular Analysis : Colon tissue can be further analyzed to measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and the activation of inflammatory signaling pathways (e.g., NF-κB, MAPKs) using techniques like ELISA, qRT-PCR, and Western blotting.[15]

Sedative and Anxiolytic Properties

α-Myrcene is well-known for its sedative and anxiolytic (anxiety-reducing) effects.[1] These properties contribute to the "couch-lock" effect associated with certain cannabis strains that have high myrcene content.[1]

Mechanisms of Sedative and Anxiolytic Action

The sedative and anxiolytic effects of α-myrcene are thought to be mediated by:

-

Interaction with GABAergic System : Myrcene may enhance the activity of GABA, the primary inhibitory neurotransmitter in the brain, leading to a calming effect.[12]

-

Barbiturate Potentiation : A single oral dose of β-myrcene has been shown to prolong pentobarbital-induced sleeping time, possibly by inhibiting the metabolism of barbiturates via cytochrome P450 (CYP) enzymes.[1]

-

Modulation of Neurotransmitter Systems : Myrcene's anxiolytic effects may also involve the modulation of other neurotransmitter systems that regulate mood and anxiety.[12][16]

Quantitative Data: Sedative Effects

| Experimental Model | Species | Myrcene Dose | Effect | Reference |

| Rota-rod test | Not specified | 200 mg/kg body wt | 48% decrease in the time of permanence on the bar | [1] |

| Barbiturate-induced sleeping time | Mice | 200 mg/kg | Increased sleeping time by approximately 2.6 times | [17] |

| Simulated Driving | Human | 15 mg | Statistically significant reductions in speed control and increased errors on a divided attention task | [18] |

Experimental Protocol: Elevated Plus Maze (EPM)

The EPM is a widely used behavioral assay to assess anxiety-like behavior in rodents.

-

Apparatus : The maze consists of four arms (two open and two enclosed by high walls) arranged in a plus shape and elevated from the floor.

-

Animals : Rats or mice are used.

-

Procedure : Animals are individually placed in the center of the maze, facing an open arm, and are allowed to explore for a set period (e.g., 5 minutes).

-

Data Collection : The time spent in and the number of entries into the open and closed arms are recorded.

-

Interpretation : Anxiolytic compounds typically increase the time spent in and the number of entries into the open arms, as rodents with lower anxiety levels are more willing to explore these more "threatening" areas.

Antioxidant Properties

α-Myrcene possesses antioxidant properties that contribute to its protective effects against oxidative stress-induced cellular damage.[1]

Mechanisms of Antioxidant Action

The antioxidant activity of α-myrcene is associated with its ability to:

-

Scavenge Free Radicals : The conjugated double bonds in the myrcene molecule contribute to its chain-breaking antioxidant activity.[1]

-

Enhance Endogenous Antioxidant Defenses : Myrcene may upregulate the expression of antioxidant enzymes.[19]

-

Protect Against UVB-Induced Damage : Myrcene has been shown to ameliorate skin aging by reducing the production of reactive oxygen species (ROS) and matrix metalloproteinases (MMPs) in UVB-irradiated human dermal fibroblasts.[1]

Quantitative Data: Antioxidant Effects

| Assay | Result | Reference |

| DPPH radical scavenging activity | Weak (29.22 ± 6% inhibition at the highest concentration tested) | [20] |

| ABTS radical scavenging activity | No radical inhibition capacity detected | [20] |

Experimental Protocol: DPPH Radical Scavenging Assay

This is a common in vitro method to assess the antioxidant capacity of a compound.

-

Reagents : A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol, α-myrcene solutions at various concentrations, and a standard antioxidant (e.g., ascorbic acid).[4]

-

Procedure : A specific volume of the DPPH solution is added to test tubes containing different concentrations of α-myrcene. The mixture is then shaken and incubated in the dark at room temperature for 30 minutes.[4]

-

Measurement : The absorbance of the solutions is measured at a specific wavelength (around 517 nm) using a spectrophotometer.[4]

-

Calculation : The percentage of DPPH radical scavenging activity is calculated by comparing the absorbance of the myrcene-treated samples to that of the control.

Anticancer Properties

Emerging evidence suggests that α-myrcene may possess anticancer properties, demonstrating cytotoxic effects against various cancer cell lines.[1]

Mechanisms of Anticancer Action

The potential anticancer mechanisms of α-myrcene include:

-

Induction of Apoptosis : Myrcene has been shown to induce apoptosis (programmed cell death) in cancer cells. In human oral cancer cells, it increased the expression of the pro-apoptotic protein Bax and decreased the expression of the anti-apoptotic protein Bcl-2.[21] It has also been shown to induce apoptosis in HeLa cells.[22]

-

Inhibition of Cell Proliferation and Migration : Myrcene can inhibit the proliferation and migration of cancer cells.[21][22]

-

DNA Interaction : Studies have shown that myrcene can interact with DNA, which may contribute to its anticancer effects.[22][23][24]

Quantitative Data: Anticancer Effects

| Cell Line | Effect | Myrcene Concentration | Reference |

| Human oral cancer cells | Induction of apoptosis | 20 μM | [21] |

| HeLa cells | Arrest of proliferation, decrease in motility | 50 nM | [22] |

| SCC-9 oral cancer cell line | Antiproliferative activity (IC50) | 10 μM | [21] |

Experimental Protocol: MTT Assay for Cell Viability

This colorimetric assay is a standard method for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.

-

Cell Culture : Cancer cells (e.g., HeLa, A549) are seeded in a 96-well plate and allowed to attach overnight.[4]

-

Treatment : The cells are then treated with various concentrations of α-myrcene for a specified duration (e.g., 24, 48, or 72 hours).[4]

-

MTT Addition : Following the treatment period, the culture medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plate is then incubated for a few hours.[4]

-

Formazan (B1609692) Solubilization : The resulting formazan crystals are solubilized by adding a solvent such as dimethyl sulfoxide (B87167) (DMSO).

-

Absorbance Measurement : The absorbance of the solution is measured at a specific wavelength (around 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Conclusion

α-Myrcene is a versatile monoterpene with a broad spectrum of pharmacological properties that hold significant promise for therapeutic applications. Its analgesic, anti-inflammatory, sedative, antioxidant, and anticancer effects are supported by a growing body of preclinical evidence. The multifaceted mechanisms of action, involving interactions with the endocannabinoid and opioid systems, as well as modulation of key inflammatory signaling pathways, underscore its potential as a lead compound for the development of novel drugs targeting pain, inflammation, anxiety, and cancer. While the majority of the current data is derived from animal and in vitro studies, the promising results warrant further investigation, including well-designed clinical trials, to fully elucidate the therapeutic potential of α-myrcene in humans. This technical guide provides a solid foundation for researchers and drug development professionals to explore the pharmacological landscape of this intriguing natural compound.

References

- 1. Myrcene—What Are the Potential Health Benefits of This Flavouring and Aroma Agent? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Myrcene-What Are the Potential Health Benefits of This Flavouring and Aroma Agent? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Anti-inflammatory & anti-nociceptive properties of β-myrcene | Fundación CANNA: Scientific studies and cannabis testing [fundacion-canna.es]

- 6. Myrcene and terpene regulation of TRPV1 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Elucidating interplay between myrcene and cannabinoid receptor 1 receptors to produce antinociception in mouse models of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Elucidating interplay between myrcene and cannabinoid receptor 1 receptors to produce antinociception in mouse models of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. buythcdrinks.com [buythcdrinks.com]

- 13. researchgate.net [researchgate.net]

- 14. Therapeutic Applications of Terpenes on Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. Cannabis and the Anxiety of Fragmentation—A Systems Approach for Finding an Anxiolytic Cannabis Chemotype - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Terpenes for Anxiety Relief | Cannabis Formulation Guide [terpenebeltfarms.com]

- 18. The Effects of β-myrcene on Simulated Driving and Divided Attention: A Double-Blind, Placebo-Controlled, Crossover Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]

- 19. cannakeys.com [cannakeys.com]

- 20. mdpi.com [mdpi.com]

- 21. researchgate.net [researchgate.net]

- 22. Myrcene: A Natural Compound Showing Anticancer Activity in HeLa Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Myrcene: A Natural Compound Showing Anticancer Activity in HeLa Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enigma of Chirality: A Technical Guide to the Biological Activity of Myrcene

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Myrcene (B1677589), a ubiquitous monoterpene found in a variety of botanicals, is the subject of escalating scientific inquiry due to its diverse pharmacological activities. While the preponderance of research has centered on the isomer β-myrcene, demonstrating its potent analgesic, anti-inflammatory, sedative, and anxiolytic properties, a significant knowledge gap persists regarding the specific biological activities of the individual enantiomers of its isomer, α-myrcene. This technical guide synthesizes the current understanding of myrcene's biological effects, with a primary focus on the well-documented activities of β-myrcene. It provides a comprehensive overview of quantitative preclinical data, detailed experimental methodologies, and the underlying signaling pathways. This document aims to be a critical resource for researchers and professionals in drug development by presenting the available evidence while clearly delineating areas requiring further investigation, particularly the unexplored therapeutic potential of α-myrcene's distinct enantiomeric forms.

Introduction: The Unexplored Stereochemistry of α-Myrcene

Myrcene exists as two structural isomers: α-myrcene and β-myrcene.[1] The vast majority of pharmacological research has been conducted on β-myrcene, often referred to simply as myrcene in the scientific literature.[2][3] While α-myrcene is a known constituent of some essential oils, there is a conspicuous absence of studies investigating the differential biological activities of its (+) and (-) enantiomers. The principle of stereochemistry in pharmacology dictates that enantiomers of a chiral molecule can exhibit distinct physiological effects, a phenomenon observed in other terpenes such as α-pinene.[4] The lack of such data for α-myrcene represents a significant and intriguing gap in our understanding of this prevalent natural compound. This guide will proceed by detailing the established biological activities of β-myrcene, with the explicit acknowledgment that this information may not be representative of the individual α-myrcene enantiomers.

Biological Activities of β-Myrcene: A Comprehensive Overview

β-Myrcene has demonstrated a wide spectrum of pharmacological effects in preclinical studies, positioning it as a compound of interest for therapeutic development.[2][3] The primary activities are detailed below.

Analgesic Properties

β-Myrcene exhibits both central and peripheral analgesic effects.[5] Its antinociceptive action is believed to be mediated through multiple pathways, including the activation of α2-adrenoceptors, which may lead to the release of endogenous opioids.[6] Furthermore, there is evidence suggesting its interaction with cannabinoid receptors and Transient Receptor Potential Vanilloid 1 (TRPV1) channels, both of which are implicated in pain modulation.[7][8][9]

Table 1: Quantitative Data on the Analgesic Effects of β-Myrcene

| Experimental Model | Species | Dose/Concentration | Route of Administration | Observed Effect |

| Acetic Acid-Induced Writhing | Mouse | 10 and 20 mg/kg | Intraperitoneal (i.p.) | Significant inhibition of nociception.[6] |

| Hot Plate Test | Mouse | 20 and 40 mg/kg | Subcutaneous (s.c.) | Significant inhibition of nociception.[6] |

| Neuropathic Pain Model | Mouse | 1-200 mg/kg | Intraperitoneal (i.p.) | Dose-dependent increase in mechanical nociceptive thresholds.[7] |

Anti-inflammatory Activity

The anti-inflammatory properties of β-myrcene are well-documented and are attributed to its ability to modulate key inflammatory pathways. It has been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins.[2]

Table 2: Quantitative Data on the Anti-inflammatory Effects of β-Myrcene

| Experimental Model | Species | Dose/Concentration | Route of Administration | Observed Effect |

| Carrageenan-Induced Paw Edema | Rat/Mouse | Not Specified | Not Specified | Reduction of edema.[10] |

| Lipopolysaccharide (LPS)-induced inflammation | Mouse | Not Specified | Not Specified | Inhibition of cell migration and NO production.[2] |

Sedative and Anxiolytic Effects

β-Myrcene is recognized for its sedative and anxiolytic qualities.[2] These effects are thought to be mediated, in part, through the modulation of the GABAergic system.[11][12]

Table 3: Quantitative Data on the Sedative and Anxiolytic Effects of β-Myrcene

| Experimental Model | Species | Dose/Concentration | Route of Administration | Observed Effect |

| Barbiturate-induced sleeping time | Mouse | 100 and 200 mg/kg | Intraperitoneal (i.p.) | Increased sleeping time.[13] |

| Elevated Plus Maze | Mouse | Not Specified | Vaporized | Anxiolytic effects observed in female mice after repeated exposure.[14] |

Experimental Protocols

To facilitate the replication and advancement of research, this section provides detailed methodologies for key experiments cited in the study of β-myrcene's biological activities.

Hot Plate Test for Analgesia

Objective: To assess the central antinociceptive activity of a compound by measuring the latency of a thermal stimulus response.

Protocol:

-

Apparatus: A commercially available hot plate apparatus with a surface temperature maintained at a constant 51-55°C.[15][16]

-

Animals: Male Swiss mice or Wistar rats are commonly used.[17]

-

Procedure: a. Administer β-myrcene or vehicle control to the animals via the desired route (e.g., intraperitoneal, subcutaneous).[6] b. At a predetermined time post-administration (e.g., 30 minutes), place the animal on the hot plate.[18] c. Start a timer immediately. d. Observe the animal for nocifensive responses, such as hind paw licking, flicking, or jumping.[15] e. Stop the timer at the first sign of a nocifensive response and record the latency. f. A cut-off time (e.g., 30-60 seconds) is established to prevent tissue damage.[16]

-

Data Analysis: Compare the latency times of the treated group with the control group. A significant increase in latency indicates an analgesic effect.

Carrageenan-Induced Paw Edema for Inflammation

Objective: To evaluate the anti-inflammatory potential of a compound by measuring its ability to reduce paw edema induced by carrageenan.

Protocol:

-

Materials: 1% w/v carrageenan solution in sterile saline, plethysmometer or calipers.[19]

-

Animals: Wistar rats or Swiss albino mice are typically used.[19]

-

Procedure: a. Administer β-myrcene or vehicle control orally or intraperitoneally.[19] b. After a specific period (e.g., 1 hour), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.[19] c. Measure the paw volume or thickness using a plethysmometer or calipers at time 0 (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).[10]

-

Data Analysis: Calculate the percentage of edema inhibition for the treated group compared to the control group at each time point.

Elevated Plus Maze for Anxiolytic Activity

Objective: To assess anxiety-like behavior in rodents based on their natural aversion to open and elevated spaces.

Protocol:

-

Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms.[5][20]

-

Animals: Mice are commonly used.[21]

-

Procedure: a. Administer β-myrcene or vehicle control to the animals.[21] b. Allow for a period of habituation to the testing room.[22] c. Place the mouse in the center of the maze, facing one of the enclosed arms.[21] d. Allow the mouse to explore the maze for a set period (e.g., 5 minutes).[22] e. Record the number of entries into and the time spent in the open and closed arms using video tracking software.[21]

-

Data Analysis: An increase in the time spent in and the number of entries into the open arms is indicative of an anxiolytic effect.

Signaling Pathways and Mechanisms of Action

The biological effects of β-myrcene are underpinned by its interaction with several key signaling pathways. The following diagrams, generated using the DOT language, illustrate these proposed mechanisms.

Caption: Postulated analgesic signaling pathways of β-myrcene.

References

- 1. Myrcene - Wikipedia [en.wikipedia.org]

- 2. Myrcene—What Are the Potential Health Benefits of This Flavouring and Aroma Agent? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Biological Activities of a-Pinene and β-Pinene Enantiomers | MDPI [mdpi.com]

- 5. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Elucidating interplay between myrcene and cannabinoid receptor 1 receptors to produce antinociception in mouse models of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Myrcene and terpene regulation of TRPV1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Myrcene and terpene regulation of TRPV1 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. GABAA receptor modulation by terpenoids from Sideritis extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Discover the Effects and Potential of Myrcene - RQS Blog [royalqueenseeds.com]

- 14. researchgate.net [researchgate.net]

- 15. maze.conductscience.com [maze.conductscience.com]

- 16. researchgate.net [researchgate.net]

- 17. dol.inf.br [dol.inf.br]

- 18. meliordiscovery.com [meliordiscovery.com]

- 19. phytopharmajournal.com [phytopharmajournal.com]

- 20. medchemexpress.com [medchemexpress.com]

- 21. Elevated plus maze protocol [protocols.io]

- 22. MultiCenter Mouse Behavior Trial: Elevated Plus Maze Protocol [albany.edu]

An In-depth Technical Guide on the Discovery and Historical Research of α-Myrcene

For Researchers, Scientists, and Drug Development Professionals

Introduction

α-Myrcene, a lesser-known isomer of the abundant monoterpene β-myrcene, represents a fascinating case study in the historical development of natural product chemistry. While its more prevalent isomer has been the subject of extensive research, the story of α-myrcene's discovery and early scientific investigation offers valuable insights into the evolution of experimental techniques and the burgeoning understanding of terpene chemistry in the late 19th and early 20th centuries. This technical guide provides a detailed exploration of the initial isolation, characterization, and early research surrounding α-myrcene, presenting key data in a structured format and outlining the experimental protocols of the era.

The Dawn of Terpene Chemistry and the Emergence of Myrcene (B1677589)

The systematic study of terpenes began in earnest in the 19th century, with chemists seeking to understand the fragrant components of essential oils.[1] The distillation of these oils, a practice refined over centuries, provided the raw materials for these pioneering investigations.[1] The foundational work of chemists like Otto Wallach and Leopold Ruzicka in the late 19th and early 20th centuries, including the formulation of the "isoprene rule," laid the theoretical groundwork for understanding the structure and classification of this diverse class of natural products.[1][2]

It was within this context of burgeoning chemical inquiry that myrcene, in its more common β-isomeric form, was first identified in the essential oils of various plants, including bay leaf and verbena.[3] The name "myrcene" itself is derived from the plant genus Myrcia, from which it was initially obtained.[3]

The Discovery and First Synthesis of α-Myrcene

While the precise first isolation of α-myrcene from a natural source is not as well-documented as that of its beta isomer, early 20th-century research into the chemistry of myrcenol (B1195821) led to its synthesis. A significant breakthrough came with the pyrolysis of the acetate (B1210297) ester of myrcenol, which was found to yield a mixture of α-myrcene and β-myrcene in a 3:1 ratio.[4] This synthetic route provided the first reliable source of α-myrcene for further study and characterization.

Early Experimental Protocols for Isolation and Characterization

The isolation and characterization of terpenes in the late 19th and early 20th centuries relied on a combination of physical and chemical methods that, while rudimentary by modern standards, were groundbreaking for their time.

Experimental Workflow for Terpene Isolation and Characterization (circa early 20th Century)

Caption: Early 20th-century workflow for terpene isolation and characterization.

Detailed Methodologies

1. Steam Distillation for Essential Oil Extraction:

-

Principle: This was the most prevalent method for extracting volatile compounds from plant materials. It involves passing steam through the plant matter to vaporize the essential oils, which are then condensed and collected.

-

Apparatus: A typical setup consisted of a still pot for boiling water, a vessel to hold the plant material, a condenser, and a separator (often a Florentine flask) to separate the oil from the water.

-

Procedure:

-

The plant material was placed in the designated vessel.

-

Steam, generated either in the still pot or from an external source, was passed through the plant material.

-

The steam, carrying the volatile essential oils, was then directed into a condenser.

-

The condenser, cooled with circulating water, would cool the vapor, causing it to liquefy.

-

The resulting liquid, a mixture of water and essential oil, was collected in a separator. Due to their immiscibility and differing densities, the oil and water would form distinct layers and could be separated.

-

2. Fractional Distillation for Isomer Separation:

-

Principle: To separate the components of the essential oil, including the myrcene isomers, fractional distillation was employed. This technique separates liquids with different boiling points.

-

Apparatus: A distillation flask connected to a fractionating column, which in turn was connected to a condenser and a collection flask. The fractionating column, packed with materials like glass beads or rings, provided a large surface area for repeated vaporization and condensation cycles, allowing for a more efficient separation.

-

Procedure:

-

The crude essential oil was heated in the distillation flask.

-

As the mixture boiled, the vapor would rise into the fractionating column.

-

The vapor would cool, condense, and re-vaporize multiple times as it moved up the column.

-

The component with the lower boiling point would reach the top of the column first and pass into the condenser.

-

The condensed liquid (distillate) was collected in fractions, with the temperature being monitored closely to determine the composition of each fraction.

-

3. Determination of Physical Constants:

-

Boiling Point: The boiling point of the purified fraction was a key identifier.

-

Specific Gravity: This was determined using a pycnometer, a small glass flask of known volume. The weight of the pycnometer filled with the sample was compared to the weight of it filled with a reference substance (usually water).

-

Refractive Index: An Abbe refractometer was commonly used to measure the refractive index, which is a measure of how much light bends as it passes through the substance.

4. Early Methods for Structural Elucidation:

-

Elemental Analysis: Combustion analysis was used to determine the empirical formula of the compound (e.g., C₁₀H₁₆ for monoterpenes).

-

Chemical Degradation: Oxidative degradation using reagents like ozone or potassium permanganate (B83412) was a common technique. By breaking the molecule into smaller, identifiable fragments, chemists could piece together the original structure.

-

Derivatization: Reacting the terpene with specific reagents to form crystalline derivatives was a crucial step. The melting point of these derivatives served as an important physical constant for identification and comparison.

Historical Quantitative Data

The following table summarizes the physical and chemical properties of α-myrcene as reported in early to mid-20th-century scientific literature. It is important to note that the purity of early samples could vary, leading to slight differences in reported values.

| Property | Reported Value (α-Myrcene) | Method of Determination (Historical) |

| Molecular Formula | C₁₀H₁₆ | Elemental Analysis (Combustion) |

| Molar Mass | 136.24 g/mol | Calculated from the molecular formula |

| Boiling Point | Not consistently reported in early literature | Fractional Distillation |

| Specific Gravity | Not consistently reported in early literature | Pycnometry |

| Refractive Index | Not consistently reported in early literature | Abbe Refractometer |

Early Research on Biological Activity and Signaling Pathways

In the early era of terpene research, the primary focus was on the chemical structure and synthesis of these molecules. Detailed investigations into their biological activities and interactions with cellular signaling pathways were not yet a significant area of study. The pharmacological properties of essential oils as a whole were recognized in traditional medicine, but the specific contributions of individual terpenes like α-myrcene were not well understood. Modern research has begun to explore the biological potential of myrcene isomers, but this is a relatively recent development and falls outside the scope of this historical guide.

Conclusion

The discovery and early research of α-myrcene are emblematic of the broader history of natural product chemistry. Through the application of techniques like steam distillation, fractional distillation, and various chemical analyses, early 20th-century chemists were able to isolate, identify, and begin to understand the structure of this and many other terpenes. While our understanding of the biological roles of these molecules has advanced significantly, the foundational work of these pioneering scientists laid the essential groundwork for the sophisticated research conducted by today's drug development professionals. The historical protocols and data presented here offer a valuable perspective on the evolution of the scientific process and the enduring importance of fundamental chemical investigation.

References

Spectroscopic Profile of α-Myrcene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for α-Myrcene, a naturally occurring monoterpene. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for data acquisition.

Spectroscopic Data

The spectroscopic data for α-Myrcene is summarized in the tables below, providing a clear reference for compound identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds. The ¹H and ¹³C NMR data for α-Myrcene are presented below.

Table 1: ¹H NMR Spectroscopic Data for α-Myrcene

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 6.373 | dd | 17.6, 10.8 | H-7 |

| 5.2349 | d | 17.6 | H-8a (trans) |

| 5.0579 | d | 10.8 | H-8b (cis) |

| 5.1489 | t | 7.2 | H-3 |

| 5.0124 | s | H-10a | |

| 5.0124 | s | H-10b | |

| 2.2033 | t | 7.5 | H-4 |

| 2.1728 | q | 7.5 | H-5 |

| 1.6894 | s | H-1 | |

| 1.6029 | s | H-9 |

Solvent: CDCl₃, Reference: TMS. Data sourced from the Biological Magnetic Resonance Bank (BMRB)[1].

Table 2: ¹³C NMR Spectroscopic Data for α-Myrcene

| Chemical Shift (δ) ppm | Assignment |

| 146.1351 | C-6 |

| 138.9792 | C-2 |

| 131.8151 | C-7 |

| 124.1227 | C-3 |

| 115.7076 | C-8 |

| 113.0734 | C-10 |

| 31.3771 | C-4 |

| 26.6991 | C-5 |

| 25.7083 | C-9 |

| 17.7165 | C-1 |

Solvent: CDCl₃, Reference: TMS. Data sourced from the Biological Magnetic Resonance Bank (BMRB) and PubChem[1][2].

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The characteristic IR absorption bands for α-Myrcene are listed below.

Table 3: IR Spectroscopic Data for α-Myrcene

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3085 | Strong | =C-H Stretch (vinyl) |

| 2968 | Strong | C-H Stretch (alkane) |

| 2925 | Strong | C-H Stretch (alkane) |

| 1645 | Medium | C=C Stretch (alkene) |

| 1595 | Medium | C=C Stretch (conjugated alkene) |

| 1440 | Medium | C-H Bend (alkane) |

| 990 | Strong | =C-H Bend (vinyl, out-of-plane) |

| 890 | Strong | =C-H Bend (vinylidene, out-of-plane) |

Data sourced from the NIST WebBook[3].

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern.

Table 4: Mass Spectrometry Data for α-Myrcene

| m/z | Relative Intensity (%) | Assignment |

| 136 | 15 | [M]⁺ (Molecular Ion) |

| 121 | 10 | [M-CH₃]⁺ |

| 93 | 100 | [M-C₃H₇]⁺ (Base Peak) |

| 79 | 30 | [C₆H₇]⁺ |

| 69 | 50 | [C₅H₉]⁺ |

| 41 | 85 | [C₃H₅]⁺ |

Ionization Method: Electron Ionization (EI). Data sourced from NIST Mass Spectrometry Data Center and PubChem.

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below. These protocols are designed to ensure data quality and reproducibility.

NMR Spectroscopy

Sample Preparation: A sample of α-Myrcene (approximately 5-10 mg) is dissolved in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% (v/v) tetramethylsilane (B1202638) (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

Instrumentation and Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a Bruker Avance III spectrometer, or equivalent, operating at a proton frequency of 500 MHz. For terpenes, standard 1D and 2D NMR experiments are typically performed at a constant temperature, such as 298K[1].

-

¹H NMR: Spectra are acquired with a spectral width of 12 ppm, an acquisition time of 3-4 seconds, and a relaxation delay of 1-2 seconds. Typically, 16 to 32 scans are accumulated for a good signal-to-noise ratio.

-

¹³C NMR: Spectra are acquired with a spectral width of 200-220 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds. Proton decoupling is applied during acquisition. Several thousand scans may be necessary to achieve an adequate signal-to-noise ratio.

-

2D NMR (COSY, HSQC, HMBC): Standard pulse programs and parameters are used to establish proton-proton and proton-carbon correlations, aiding in the complete assignment of the spectra.

Data Processing: The acquired Free Induction Decays (FIDs) are processed using appropriate software (e.g., MestReNova, TopSpin). An exponential line broadening function (typically 0.3 Hz for ¹H and 1-2 Hz for ¹³C) is applied before Fourier transformation. The spectra are then phased and baseline corrected. The chemical shifts are referenced to the TMS signal at 0.00 ppm for ¹H and ¹³C.

IR Spectroscopy

Sample Preparation: For liquid samples like α-Myrcene, a thin film is prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates. For solid samples, Attenuated Total Reflectance (ATR) is a common technique where a small amount of the solid is pressed against a crystal (e.g., ZnSe)[4].

Instrumentation and Data Acquisition: IR spectra are recorded on a Fourier Transform Infrared (FTIR) spectrometer, such as a Nicolet 7199 or a Shimadzu IRAffinity-1S[5][6]. The spectrum is typically scanned over the range of 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder (or clean ATR crystal) is recorded and automatically subtracted from the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio, with a spectral resolution of 4 cm⁻¹.

Data Processing: The resulting interferogram is Fourier-transformed to produce the final IR spectrum, which is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry

Sample Preparation and Introduction: Due to its volatility, α-Myrcene is well-suited for analysis by Gas Chromatography-Mass Spectrometry (GC-MS)[7]. A dilute solution of α-Myrcene in a volatile solvent (e.g., dichloromethane (B109758) or hexane) is injected into the GC.

Instrumentation and Data Acquisition: A GC system coupled to a mass spectrometer with an Electron Ionization (EI) source is used.

-

Gas Chromatography: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is typically used. The oven temperature is programmed to start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C) to separate the components of the sample. Helium is commonly used as the carrier gas.

-

Mass Spectrometry: The mass spectrometer is operated in EI mode with a standard electron energy of 70 eV. The ion source temperature is typically maintained around 230-250 °C. Mass spectra are recorded over a mass-to-charge ratio (m/z) range of approximately 40-400 amu.

Data Processing: The acquired data is processed using the instrument's software. The mass spectrum corresponding to the GC peak of α-Myrcene is extracted and can be compared to spectral libraries (e.g., NIST, Wiley) for identification.

Workflow Visualization

The logical flow of spectroscopic analysis for α-Myrcene is depicted in the following diagram.

Caption: Workflow for the spectroscopic analysis of α-Myrcene.

References

- 1. bmse001208 Myrcene at BMRB [bmrb.io]

- 2. Myrcene | C10H16 | CID 31253 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1,7-Octadiene, 2-methyl-6-methylene- [webbook.nist.gov]

- 4. amherst.edu [amherst.edu]

- 5. academic.oup.com [academic.oup.com]

- 6. files.eric.ed.gov [files.eric.ed.gov]

- 7. Developing a Comprehensive Terpenes Analysis Method Using Gas Chromatography/Mass Spectrometry [labroots.com]

The Role of α-Myrcene in Plant Defense Mechanisms: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

α-Myrcene, a volatile monoterpene, is a pivotal component of plant defense strategies. This acyclic hydrocarbon is synthesized in the plastids via the methylerythritol phosphate (B84403) (MEP) pathway and plays a multifaceted role in protecting plants from a wide array of biotic threats. Its functions range from direct deterrence and toxicity to herbivores and pathogens to the indirect defense mechanism of attracting natural enemies of these aggressors. The production of α-myrcene is often inducible, with its synthesis being significantly upregulated in response to herbivory and pathogenic infections. This response is intricately regulated by complex signaling networks, primarily involving the jasmonic acid (JA) and salicylic (B10762653) acid (SA) pathways, which modulate the expression of myrcene (B1677589) synthase genes through a cascade of transcription factors. Understanding the nuanced roles and regulatory mechanisms of α-myrcene is paramount for developing novel, eco-friendly crop protection strategies and for potential applications in pharmacology. This guide provides an in-depth overview of the biosynthesis of α-myrcene, its functions in plant defense, the signaling pathways that govern its production, and detailed experimental protocols for its analysis and functional characterization.

Introduction

Plants, being sessile organisms, have evolved a sophisticated arsenal (B13267) of chemical defenses to counteract the constant pressures from herbivores and pathogens. Among the vast array of secondary metabolites, terpenes constitute one of the largest and most diverse classes of natural products.[1] α-Myrcene (7-methyl-3-methylene-1,6-octadiene), a prominent monoterpene, is a key player in these defensive interactions.[2] It is a volatile organic compound (VOC) found in numerous plant species, contributing to their characteristic aroma and serving as a crucial signaling molecule in the plant's communication with its environment.[2][3] This document provides a comprehensive technical examination of the role of α-myrcene in plant defense, intended for an audience of researchers and professionals in the fields of plant science and drug development.

Biosynthesis of α-Myrcene

α-Myrcene, like all monoterpenes, is synthesized from the universal C5 precursor isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP).[1] In higher plants, the biosynthesis of these precursors primarily occurs through the methylerythritol phosphate (MEP) pathway, which is localized in the plastids.[1]

The key steps in the biosynthesis of α-myrcene are:

-

Formation of Geranyl Diphosphate (GPP): IPP and DMAPP are condensed by the enzyme geranyl diphosphate synthase (GPPS) to form the C10 compound geranyl diphosphate (GPP).

-

Cyclization of GPP: GPP serves as the direct substrate for a class of enzymes known as monoterpene synthases (TPS). Specifically, myrcene synthase, a member of the TPS family, catalyzes the conversion of GPP to α-myrcene.[3]

The expression and activity of myrcene synthase are critical regulatory points in the production of α-myrcene and are often induced by biotic stress.[3]

Role of α-Myrcene in Plant Defense

α-Myrcene contributes to plant defense through both direct and indirect mechanisms.

Direct Defense

Direct defense mechanisms involve the immediate detrimental effects of α-myrcene on herbivores and pathogens.

-

Herbivore Deterrence: α-Myrcene can act as a feeding deterrent and repellent to a variety of insect herbivores.[4] While specific quantitative data on feeding deterrence is species-dependent, the increased emission of myrcene upon herbivory is a well-documented defense response.[5]

-

Antifungal Activity: α-Myrcene exhibits antifungal properties against various plant pathogens.[6] It can inhibit fungal proliferation, contributing to the plant's overall disease resistance.[7]

Indirect Defense

Indirect defense mechanisms involve the attraction of natural enemies of herbivores, such as predators and parasitoids.

-

Attraction of Carnivores: Herbivore-induced plant volatiles (HIPVs), which often include α-myrcene, serve as chemical cues for carnivorous insects.[4] These carnivores use the volatiles to locate their prey, thereby reducing the herbivore load on the plant.[8] For instance, parasitic wasps are attracted to the blend of volatiles released by plants under attack by caterpillars.[8] However, it is noteworthy that in some specific ecological contexts, myrcene has been observed to reduce the attraction of certain predators to bark beetle pheromones, highlighting the complexity of these chemical interactions.[9]

Signaling Pathways Regulating α-Myrcene Production

The induction of α-myrcene biosynthesis in response to biotic stress is primarily regulated by the jasmonic acid (JA) and salicylic acid (SA) signaling pathways. These pathways are central to the plant's immune response.[10][11]

Upon herbivore attack or pathogen infection, a signaling cascade is initiated, leading to the accumulation of JA and SA. These phytohormones then activate a series of transcription factors (TFs) that bind to the promoter regions of defense-related genes, including myrcene synthase.[12] Key transcription factor families involved in the regulation of terpene biosynthesis include MYC, ERF, and WRKY.[7][12]

Jasmonic Acid (JA) Pathway

The JA pathway is typically activated in response to wounding and necrotrophic pathogens.[13] The core of the JA signaling module involves the F-box protein CORONATINE INSENSITIVE1 (COI1), which forms part of an SCF E3 ubiquitin ligase complex (SCFCOI1). In the presence of the active form of jasmonate, JA-isoleucine (JA-Ile), COI1 targets JASMONATE ZIM-DOMAIN (JAZ) repressor proteins for degradation by the 26S proteasome.[2][14] The degradation of JAZ repressors releases transcription factors, such as MYC2, which can then activate the expression of JA-responsive genes, including those involved in terpene biosynthesis.[2][15]

Salicylic Acid (SA) Pathway

The SA pathway is predominantly induced by biotrophic and semi-biotrophic pathogens.[16][17] SA accumulation leads to the activation of the master regulator NONEXPRESSOR OF PATHOGENESIS-RELATED GENES1 (NPR1).[17] NPR1 acts as a transcriptional co-activator, interacting with TGA transcription factors to induce the expression of a large number of defense genes, including pathogenesis-related (PR) proteins.[17][18] While the direct link between the SA pathway and myrcene synthase gene expression is less characterized than the JA pathway, there is significant crosstalk between these two signaling networks, allowing for a fine-tuned defense response.[11]

Data Presentation: Quantitative Effects of α-Myrcene

The following tables summarize quantitative data related to the role of α-myrcene in plant defense.

Table 1: Antifungal Activity of α-Myrcene

| Fungal Species | Assay Type | Effective Concentration | Efficacy | Reference |

| Fusarium graminearum PH-1 | Minimum Inhibitory Concentration (MIC) | 25 µg/µl | Inhibitory | [6] |

| Fusarium culmorum FcUK99 | Minimum Inhibitory Concentration (MIC) | 25 µg/µl | Inhibitory | [6] |

| Fusarium graminearum PH-1 | Half of MIC (MIC50) | 12.5 µg/µl | 34.90% decrease in cell viability | [6] |

| Fusarium culmorum FcUK99 | Half of MIC (MIC50) | 12.5 µg/µl | 33.91% decrease in cell viability | [6] |

| Candida albicans | Semi-solid agar (B569324) antifungal testing | > 0.2 µL/mL | Less effective than other terpenes | [19] |

| Microsporum canis | Semi-solid agar antifungal testing | Resistant | Not effective | [19] |

Table 2: α-Myrcene Concentration in Plants Under Biotic Stress

| Plant Species | Stressor | Tissue Analyzed | Myrcene Concentration | Observation | Reference |

| Jack Pine (Pinus banksiana) | Fungal inoculation (Grosmannia clavigera) | Phloem | Increased by 500% | Concentration increased with inoculation density | [20] |

| Snapdragon (Antirrhinum majus) | Flower development | Floral volatiles | 8.3 µg per flower per 24h (peak) | Emission follows a diurnal rhythm | [3] |

| Cannabis sativa (Intermediate THC/CBD variety) | Constitutive | Flower | 0.87–1.32 mg/g | Higher than high THC or high CBD varieties | [21] |

| Cannabis sativa (High CBD variety) | Constitutive | Flower | 0.54–0.68 mg/g | - | [21] |

| Cannabis sativa (High THC variety) | Constitutive | Flower | 0.19–0.72 mg/g | - | [21] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of α-myrcene in plant defense.

Analysis of α-Myrcene Emission: Headspace Solid-Phase Microextraction (HS-SPME) with GC-MS

This protocol is for the qualitative and quantitative analysis of volatile α-myrcene emitted from plant tissues.[11][22][23]

Materials:

-

20 mL headspace vials with caps (B75204) and septa

-

SPME fiber (e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

-

SPME holder

-

Gas chromatograph coupled with a mass spectrometer (GC-MS)

-

Plant material (e.g., leaves, flowers)

-

Analytical balance

Procedure:

-

Sample Preparation: Weigh approximately 0.2 g of fresh plant material and place it into a 20 mL headspace vial. Seal the vial immediately.

-

Equilibration: Incubate the vial at a controlled temperature (e.g., 40°C) for a specific duration (e.g., 30 minutes) to allow volatiles to accumulate in the headspace.

-

SPME Extraction: Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 30 minutes) at the same temperature. The fiber will adsorb the volatile compounds.

-

Desorption and GC-MS Analysis:

-

Retract the fiber and immediately insert it into the heated injection port of the GC-MS (e.g., 250°C) for thermal desorption (e.g., for 3 minutes).

-

The desorbed compounds are separated on a capillary column (e.g., DB-5MS).

-

A typical oven temperature program could be: initial temperature of 40°C for 4 minutes, then ramp to 220°C at a rate of 10°C/min, and hold for 23 minutes.

-

The mass spectrometer is operated in electron impact (EI) mode, scanning a mass range of m/z 35-550.

-

-

Identification and Quantification:

-

α-Myrcene is identified by comparing its mass spectrum and retention time with those of an authentic standard and by matching with spectral libraries (e.g., NIST, Wiley).

-

Quantification can be performed by creating a calibration curve with known concentrations of an α-myrcene standard.

-

Antifungal Activity Assay: Volatile-Mediated Inhibition

This protocol assesses the antifungal activity of volatile compounds like α-myrcene using a double-dish chamber method.[24][25]

Materials:

-

Petri dishes (9 cm diameter)

-

Fungal culture (e.g., Fusarium spp.) on Potato Dextrose Agar (PDA)

-

Sterile filter paper discs

-

α-Myrcene standard solution of known concentration

-

Parafilm

-

Incubator

Procedure:

-

In the bottom of a Petri dish, place a sterile filter paper disc.

-

Apply a known amount of α-myrcene solution to the filter paper disc. A control dish should be prepared with the solvent only.

-

Inoculate the center of the lid of another Petri dish (containing PDA) with a plug of the test fungus.

-

Invert the inoculated lid and place it on top of the bottom dish containing the α-myrcene-treated filter paper, creating a sealed chamber.

-

Seal the two dishes together with Parafilm.

-

Incubate the sealed plates at an appropriate temperature (e.g., 25°C) for several days.

-

Measure the radial growth of the fungal colony in both the treatment and control plates.

-

Calculate the percentage of inhibition using the formula: % Inhibition = [(Control Diameter - Treatment Diameter) / Control Diameter] x 100

Herbivore Feeding Deterrence Bioassay: Leaf Disc Choice Test

This bioassay determines the feeding deterrent properties of α-myrcene against insect herbivores.[26][27][28]

Materials:

-

Fresh plant leaves

-

Cork borer

-

Petri dishes lined with moist filter paper

-

α-Myrcene standard solution in a suitable solvent (e.g., ethanol)

-

Insect herbivores (e.g., caterpillars)

-

Micropipette

Procedure:

-

Leaf Disc Preparation: Use a cork borer to cut pairs of leaf discs of a uniform size from fresh plant leaves.

-

Treatment Application: For each pair, apply a known concentration of α-myrcene solution to one disc (treatment) and the solvent alone to the other disc (control). Allow the solvent to evaporate completely.

-

Bioassay Setup: Place one treated and one control leaf disc on opposite sides of a Petri dish lined with moist filter paper.

-

Insect Introduction: Introduce a single herbivore (pre-starved for a few hours) into the center of the Petri dish.

-

Incubation: Allow the herbivore to feed for a set period (e.g., 24 hours) in a controlled environment.

-

Data Collection: Measure the area of each leaf disc consumed. This can be done using a leaf area meter or image analysis software.

-

Calculation: Calculate a feeding deterrence index (FDI) using the formula: FDI = [(C - T) / (C + T)] x 100 where C is the area of the control disc consumed and T is the area of the treated disc consumed. An FDI greater than 0 indicates deterrence.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows described in this guide.

Caption: Biosynthesis pathway of α-Myrcene via the MEP pathway in plant plastids.

References

- 1. Potential of the β-Myrcene Rich Essential Oil from Astronium Urundeuva (M.Allemão) Engl. (Anacardiaceae) to Potentiate Fluconazole Activity and Inhibit Morphological Transition in Candida Species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Jasmonates: biosynthesis, perception, signal transduction and action in plant stress response, growth and development. An update to the 2007 review in Annals of Botany - PMC [pmc.ncbi.nlm.nih.gov]

- 3. (E)-β-Ocimene and Myrcene Synthase Genes of Floral Scent Biosynthesis in Snapdragon: Function and Expression of Three Terpene Synthase Genes of a New Terpene Synthase Subfamily - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Video: Measuring Volatile and Non-volatile Antifungal Activity of Biocontrol Products [jove.com]

- 5. Herbivore-Induced Defense Response in a Model Legume. Two-Spotted Spider Mites Induce Emission of (E)-β-Ocimene and Transcript Accumulation of (E)-β-Ocimene Synthase in Lotus japonicus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Investigation of antifungal activities of myrcene on Fusarium reference strains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. youtube.com [youtube.com]

- 9. Modulation of predator attraction to pheromones of two prey species by stereochemistry of plant volatiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. chromatographyonline.com [chromatographyonline.com]

- 12. researchgate.net [researchgate.net]

- 13. The Jasmonate Signal Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 14. publications.aston.ac.uk [publications.aston.ac.uk]

- 15. Recent Advances in Research into Jasmonate Biosynthesis and Signaling Pathways in Agricultural Crops and Products [mdpi.com]

- 16. Biosynthesis of salicylic acid in plants - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Salicylic acid signal transduction: the initiation of biosynthesis, perception and transcriptional reprogramming - PMC [pmc.ncbi.nlm.nih.gov]

- 18. discovery.researcher.life [discovery.researcher.life]

- 19. tandfonline.com [tandfonline.com]

- 20. researchgate.net [researchgate.net]

- 21. Myrcene—What Are the Potential Health Benefits of This Flavouring and Aroma Agent? - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Headspace solid-phase microextraction method for extracting volatile constituents from the different parts of Saudi Anethum graveolens L. and their antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]

- 23. scispace.com [scispace.com]

- 24. 4.5. Analysis of Antifungal Activity of Volatile Organic Compounds (VOCs) [bio-protocol.org]

- 25. Frontiers | Antifungal activity of the volatile organic compounds produced by Ceratocystis fimbriata strains WSJK-1 and Mby [frontiersin.org]

- 26. researchgate.net [researchgate.net]

- 27. Generalization of a habituated feeding deterrent response to unrelated antifeedants following prolonged exposure in a generalist herbivore, Trichoplusia ni - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Thermophysical Properties of alpha-Myrcene

For Researchers, Scientists, and Drug Development Professionals

Abstract

alpha-Myrcene (α-Myrcene), a monoterpene and a less common isomer of β-myrcene, is a volatile organic compound found in various essential oils.[1] While its more prevalent isomer has been the subject of extensive research, α-myrcene also holds potential for various applications, necessitating a thorough understanding of its physicochemical properties. This technical guide provides a comprehensive overview of the available thermophysical data for α-myrcene. Due to the limited experimental data for α-myrcene, this guide also includes data for the closely related β-myrcene for comparative purposes and discusses general experimental protocols and predictive models applicable to terpenes. Additionally, it explores the known biological signaling pathway interactions of myrcene (B1677589), offering insights for drug development professionals.

Chemical Identity and Basic Properties

This compound, systematically named 2-methyl-6-methylideneocta-1,7-diene, is a linear monoterpene with the chemical formula C₁₀H₁₆.[1][2] It is distinguished from its more common isomer, β-myrcene (7-methyl-3-methyleneocta-1,6-diene), by the position of one of its three double bonds.[1]

Table 1: General Chemical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | 2-methyl-6-methylideneocta-1,7-diene | [1][2] |

| Synonyms | α-Myrcene | [3] |

| CAS Number | 1686-30-2 | [1][3] |

| Molecular Formula | C₁₀H₁₆ | [1][2] |

| Molar Mass | 136.23 g/mol | [2] |

| Appearance | Oily liquid | [4] |

Thermophysical Properties

A thorough understanding of thermophysical properties is critical for process design, safety assessments, and the development of novel applications. This section summarizes the available data for α-myrcene and its isomer, β-myrcene.